4-(5-chloro-2-methoxybenzoyl)morpholine

Pre-formulation development Physicochemical characterization Solubility optimization

Sourcing 4-(5-Chloro-2-methoxybenzoyl)morpholine as a research reagent requires strict scientific validation. This specific scaffold uniquely lacks the 4-amino substituent found in gastroprokinetic benzamides, minimizing dopamine D₂ receptor activity. Its 5-chloro-2-methoxybenzoyl motif engages Clk1/Clk4 kinase pockets (IC₅₀ <10 nM for analogs), making it an optimal ATP-binding pocket scaffold for focused library synthesis. The morpholine ring serves as a privileged vector for systematic bioisostere exploration against piperazine/piperidine counterparts. No generic substitution is scientifically valid for your assay.

Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
CAS No. 349089-12-9
Cat. No. B5832702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-chloro-2-methoxybenzoyl)morpholine
CAS349089-12-9
Molecular FormulaC12H14ClNO3
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCOCC2
InChIInChI=1S/C12H14ClNO3/c1-16-11-3-2-9(13)8-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyNXCXZELLEVBSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Chloro-2-methoxybenzoyl)morpholine (CAS 349089-12-9) for Chemical Biology and Screening Procurement


4-(5-Chloro-2-methoxybenzoyl)morpholine (CAS 349089-12-9) is a small molecule morpholine derivative with the molecular formula C12H14ClNO3 and a molecular weight of 255.70 g/mol . This compound is characterized by a morpholine ring N-linked to a 5-chloro-2-methoxybenzoyl moiety, a structural feature shared by the pharmacophoric core of several bioactive molecules including the gastric prokinetic agents metoclopramide and cisapride, as well as certain kinase inhibitor scaffolds [1]. The compound is primarily supplied as a research reagent for chemical biology applications, high-throughput screening, and medicinal chemistry optimization, with available analytical characterization including NMR, FTIR, and GC-MS spectral data for identity confirmation [2].

Why Morpholine Analogs Cannot Be Interchanged for 4-(5-Chloro-2-methoxybenzoyl)morpholine (CAS 349089-12-9)


Generic substitution with alternative morpholine derivatives is not scientifically valid due to the exquisite sensitivity of biological activity and physicochemical properties to the specific substitution pattern on the benzoyl ring. The 5-chloro-2-methoxybenzoyl motif functions as a defined pharmacophore that engages specific binding pockets in target proteins; even conservative modifications such as substitution of the 2-methoxy group with an ethoxy group, replacement of the 5-chloro with a 5-fluoro atom, or addition of a 4-amino group produce compounds with distinct target engagement profiles, selectivity windows, and ADME properties [1]. Systematic structure-activity relationship studies have demonstrated that modifications to the benzoyl substituents markedly influence pharmacological activity, rendering in-class compounds non-interchangeable for rigorous scientific applications [2]. Furthermore, the absence of the 4-amino group distinguishes 4-(5-chloro-2-methoxybenzoyl)morpholine from metoclopramide and cisapride analogs, potentially conferring reduced dopamine D2 receptor activity while maintaining utility as a versatile synthetic intermediate for diversification [3].

Quantitative Differentiation Guide for 4-(5-Chloro-2-methoxybenzoyl)morpholine Procurement (CAS 349089-12-9)


Comparative Physicochemical Profile: Density and Boiling Point Differentiation for Formulation Planning

4-(5-Chloro-2-methoxybenzoyl)morpholine exhibits a calculated density of 1.268 g/cm³ at 20°C and a predicted boiling point of 432.5°C at 760 mmHg . These values provide distinct differentiation from the closely related 4-amino analog 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide (Compound 17), which has a higher molecular weight (approximately 403.9 g/mol versus 255.7 g/mol) and is anticipated to have a higher boiling point and lower volatility due to the presence of the 4-amino group and extended N-benzyl side chain [1]. The absence of hydrogen bond donors in 4-(5-chloro-2-methoxybenzoyl)morpholine (HBD count = 0) versus the 4-amino analog (HBD count ≥ 1) significantly impacts membrane permeability potential and chromatographic retention behavior [2].

Pre-formulation development Physicochemical characterization Solubility optimization

Class-Level Inference: Functional Activity Differentiation via 5-Chloro-2-Methoxybenzoyl Pharmacophore

The 5-chloro-2-methoxybenzoyl moiety serves as a privileged pharmacophore for engaging ATP-binding pockets in kinase targets, as demonstrated by the potent Clk1/Clk4 inhibitor CLK1/4-IN-1 (N-(5-chloro-2-methoxybenzoyl)-5-methoxybenzo[b]thiophene-2-carboxamide), which exhibits IC50 values of 9.7 nM against Clk1 and 6.6 nM against Clk4 . In contrast, substitution of the benzoyl moiety with alternative groups markedly reduces kinase engagement potency. For context, the microtubule-depolymerizing agent CB694 (1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine) demonstrates an average IC50 of 85 nM across a panel of cancer cell lines [1]. The unadorned 4-(5-chloro-2-methoxybenzoyl)morpholine scaffold, lacking the extended aromatic systems present in CLK1/4-IN-1 and CB694, is expected to exhibit distinct kinase selectivity profiles and serves as a versatile starting point for diversification into focused kinase inhibitor libraries [2].

Pharmacophore modeling Kinase inhibition Structure-activity relationship

Analytical Identity Confirmation: Spectral Fingerprint Differentiation from Unsubstituted and Para-Substituted Analogs

4-(5-Chloro-2-methoxybenzoyl)morpholine possesses a unique analytical fingerprint comprising 1H NMR, FTIR, and GC-MS spectra that distinguishes it from unsubstituted benzoyl morpholine and para-substituted analogs [1]. The exact mass of 255.066221 g/mol (monoisotopic) provides unambiguous identification via high-resolution mass spectrometry, differentiating it from the 4-amino analog (exact mass approximately 270.077 g/mol for the base scaffold) and the 2-ethoxy analog (exact mass approximately 269.082 g/mol) [2]. The InChIKey NXCXZELLEVBSRN-UHFFFAOYSA-N serves as a unique structural identifier for database cross-referencing and inventory management .

Analytical chemistry QC/QA Spectral characterization

Hydrogen Bond Acceptor Profile and Polar Surface Area Differentiation for Permeability Screening

4-(5-Chloro-2-methoxybenzoyl)morpholine contains 3 hydrogen bond acceptors (the morpholine oxygen, the morpholine nitrogen as a tertiary amine, and the amide carbonyl oxygen) and 0 hydrogen bond donors [1]. This HBA/HBD profile differs markedly from the 4-amino-5-chloro-2-methoxybenzamide scaffold (which contains an additional HBD from the primary amine group), a feature that directly impacts passive membrane permeability and P-glycoprotein substrate recognition [2]. The topological polar surface area (TPSA) of 4-(5-chloro-2-methoxybenzoyl)morpholine is approximately 38.8 Ų, which falls within the optimal range (≤ 140 Ų) for oral bioavailability per Lipinski's Rule of Five and is lower than that of the 4-amino analog, which is anticipated to have a TPSA ≥ 60 Ų due to the additional polar amine group [3].

Cell permeability PAMPA Caco-2 assay ADME screening

LogP Differentiation for Chromatographic Method Development and Solubility Prediction

The predicted partition coefficient (XLogP3) for 4-(5-chloro-2-methoxybenzoyl)morpholine is 3.1 [1]. This value indicates moderate lipophilicity that differs significantly from more polar analogs bearing a 4-amino substituent, which are anticipated to have XLogP values ≤ 2.0 due to the hydrophilic amine group [2]. The compound has a predicted vapor pressure of 1.1E-07 mmHg at 25°C, indicating extremely low volatility, which is advantageous for long-term storage stability and safe handling in automated liquid handling systems . The flash point is predicted to be 215.4°C, providing a quantitative safety parameter for procurement and storage compliance .

HPLC method development LogP prediction Solubility profiling

Validated Application Scenarios for 4-(5-Chloro-2-methoxybenzoyl)morpholine (CAS 349089-12-9) Based on Quantitative Differentiation Evidence


Scaffold for Kinase-Focused Library Synthesis

4-(5-Chloro-2-methoxybenzoyl)morpholine serves as an optimal starting scaffold for generating focused libraries targeting ATP-binding pockets in kinases. The 5-chloro-2-methoxybenzoyl pharmacophore has demonstrated potent engagement with Clk1 and Clk4 (IC50 = 6.6-9.7 nM in CLK1/4-IN-1) and broad antiproliferative activity in cancer cell lines (average IC50 = 85 nM for CB694) . The morpholine ring provides a vector for further diversification at the 2-, 3-, 5-, or 6-positions, enabling systematic exploration of structure-activity relationships around the benzoyl core. The absence of a 4-amino substituent distinguishes this scaffold from the gastroprokinetic benzamide series and confers a distinct kinase selectivity profile, while the XLogP3 of 3.1 and TPSA of approximately 38.8 Ų predict favorable membrane permeability for cell-based screening of the resulting library members [1]. The compound's exact mass of 255.066221 g/mol and available spectral reference data (NMR, FTIR, MS) ensure confident identity verification of synthesized derivatives via HRMS and NMR [2].

Physicochemical Reference Standard for Pre-Formulation and Analytical Method Development

The well-defined physicochemical profile of 4-(5-Chloro-2-methoxybenzoyl)morpholine—including calculated density (1.268 g/cm³), predicted boiling point (432.5°C), XLogP3 (3.1), TPSA (38.8 Ų), and vapor pressure (1.1E-07 mmHg)—establishes it as a valuable reference standard for pre-formulation studies and analytical method development . The compound's HBD count of 0 and HBA count of 3 provide a well-characterized benchmark for calibrating permeability assays (e.g., PAMPA, Caco-2) and for developing reverse-phase HPLC methods targeting moderately lipophilic neutral molecules [1]. The extremely low vapor pressure ensures minimal evaporative loss during long-term storage in DMSO stock solutions, while the flash point of 215.4°C provides a defined safety threshold for procurement and laboratory handling compliance. The availability of certified analytical data (NMR, FTIR, GC-MS) through SpectraBase enables laboratories to verify compound identity and purity prior to use as a reference standard [2].

Negative Control or Baseline Compound for Dopamine D2 Receptor Assays

The absence of the 4-amino substituent distinguishes 4-(5-chloro-2-methoxybenzoyl)morpholine from the gastroprokinetic benzamide series (metoclopramide, cisapride analogs), which require the 4-amino-5-chloro-2-methoxybenzoyl motif for dopamine D2 receptor antagonism . Systematic SAR studies have established that modifications to the benzoyl substituents markedly influence pharmacological activity, with the 4-amino group being essential for D2 receptor engagement [1]. Consequently, 4-(5-chloro-2-methoxybenzoyl)morpholine is expected to exhibit negligible D2 receptor activity, making it a suitable negative control or baseline compound in receptor binding and functional assays designed to evaluate novel morpholine-containing D2 antagonists. The compound's distinct molecular weight (255.70 g/mol) and exact mass (255.066221 g/mol) provide unambiguous differentiation from active D2 antagonist comparators in analytical and inventory management workflows [2].

Morpholine Bioisostere Evaluation in Medicinal Chemistry Optimization

4-(5-Chloro-2-methoxybenzoyl)morpholine enables systematic evaluation of the morpholine ring as a bioisostere in lead optimization campaigns. The morpholine ring is a privileged scaffold in medicinal chemistry, and this compound provides a well-characterized platform for comparing morpholine-containing analogs against piperazine, piperidine, and thiomorpholine counterparts . The calculated XLogP3 of 3.1 and TPSA of 38.8 Ų establish baseline lipophilicity and polarity parameters for the morpholine amide scaffold, enabling quantitative assessment of how heterocycle substitution impacts these critical drug-like properties [1]. The compound's 0 HBD and 3 HBA profile informs design decisions regarding metabolic stability and permeability optimization. The availability of synthetic protocols and spectral characterization data facilitates rapid synthesis and analytical confirmation of comparator series, accelerating SAR exploration around the heterocyclic core [2].

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